MMAF-OMe
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Overview
Description
Monomethyl auristatin F methyl ester is a synthetic analogue of the natural compound dolastatin 10. It is a potent cytotoxic agent used in scientific research, particularly in the field of cancer therapy. Monomethyl auristatin F methyl ester functions as a tubulin inhibitor, disrupting microtubule dynamics and thereby inhibiting cell division .
Mechanism of Action
Target of Action
MMAF-OMe, also known as Monomethyl auristatin F methyl ester, is an antitubulin agent . It is primarily targeted towards tumor cell lines such as MDAMB435/5T4, MDAMB361DYT2, MDAMB468, and Raji (5T4-) .
Mode of Action
This compound works by inhibiting cell division. It blocks the polymerization of tubulin, a protein that is crucial for the formation of the mitotic spindle during cell division . This compound is linked to an antibody with high affinity to structures on cancer cells, causing MMAF to accumulate in such cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the process of cell division. By blocking the polymerization of tubulin, this compound prevents the formation of the mitotic spindle, a structure that is essential for the separation of chromosomes during cell division . This leads to cell cycle arrest and ultimately cell death .
Pharmacokinetics
It is known that this compound has a high clearance rate . The bioavailability of MMAF was found to be 0%
Result of Action
The primary result of this compound’s action is the inhibition of cell division, leading to cell death . It has been shown to inhibit several tumor cell lines with IC50s of 0.056 nM, 0.166 nM, 0.183 nM, and 0.449 nM for MDAMB435/5T4, MDAMB361DYT2, MDAMB468, and Raji (5T4-) cell lines, respectively .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is unstable in solutions, and it is recommended that solutions be freshly prepared . Additionally, the efficacy of this compound can be affected by the presence of certain proteins or other molecules in the cellular environment that may interact with the compound or its target.
Biochemical Analysis
Biochemical Properties
MMAF-OMe acts as an ADC cytotoxin . It interacts with tubulin, a globular protein that is the main constituent of microtubules in cells . This compound inhibits the polymerization of tubulin, thereby disrupting the formation and function of the microtubules . This interaction leads to cell cycle arrest and apoptosis, resulting in the death of the cancer cells .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting the microtubule network, which is crucial for cell shape, intracellular transport, and cell division . This compound can also affect cell signaling pathways and gene expression related to cell cycle and apoptosis . This compound has limited cell permeability as a free drug, which results in diminished cytotoxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to tubulin and inhibition of tubulin polymerization . This disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis
Temporal Effects in Laboratory Settings
This compound shows a time-dependent effect on cells. Over time, it can lead to significant cell death in tumor cell lines . This compound is a highly stable molecule, showing no signs of degradation in plasma, human liver lysosomal extracts, or proteases such as cathepsin B .
Metabolic Pathways
It is known that this compound is a synthetic derivative of auristatin, which is metabolized in the liver
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of ADCs . The ADCs are designed to bind to specific antigens on the surface of cancer cells, allowing for the selective delivery of this compound . Once inside the cell, this compound is released and can exert its cytotoxic effects .
Subcellular Localization
The subcellular localization of this compound is largely within the cytoplasm where it interacts with tubulin . After internalization of the ADC, this compound is released in the cytoplasm where it can bind to tubulin and disrupt microtubule dynamics .
Preparation Methods
Monomethyl auristatin F methyl ester can be synthesized through various routes. One common method involves the coupling of a trimer with Boc-protected valine, followed by ester hydrolysis and N-deprotection if needed . Another method involves the preparation of a chiral isomer of monomethyl auristatin F, which does not require the use of noble metals or expensive chiral catalysts . Industrial production methods focus on optimizing yield and cost-effectiveness, making the process suitable for large-scale application .
Chemical Reactions Analysis
Monomethyl auristatin F methyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents under controlled conditions.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can be performed using various nucleophiles and electrophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Monomethyl auristatin F methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying cell division and microtubule dynamics.
Medicine: It is a key component in the development of antibody-drug conjugates for targeted cancer therapy
Industry: It is used in the production of various pharmaceuticals and research chemicals.
Comparison with Similar Compounds
Monomethyl auristatin F methyl ester is similar to other auristatin derivatives such as monomethyl auristatin E. Both compounds function as tubulin inhibitors, but monomethyl auristatin F methyl ester has a phenylalanine moiety at its C-terminus, which contributes to its membrane impermeability . This makes it less potent as a free toxin compared to monomethyl auristatin E but more suitable for use in antibody-drug conjugates .
Similar compounds include:
- Monomethyl auristatin E
- Dolastatin 10
- Vincristine
- Paclitaxel
Monomethyl auristatin F methyl ester stands out due to its unique structure and specific applications in targeted cancer therapy .
Properties
IUPAC Name |
methyl (2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H67N5O8/c1-13-26(6)35(44(9)39(49)34(25(4)5)43-38(48)33(41-8)24(2)3)31(51-10)23-32(46)45-21-17-20-30(45)36(52-11)27(7)37(47)42-29(40(50)53-12)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36,41H,13,17,20-23H2,1-12H3,(H,42,47)(H,43,48)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVLBJXFSHALRZ-FUVGGWJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.